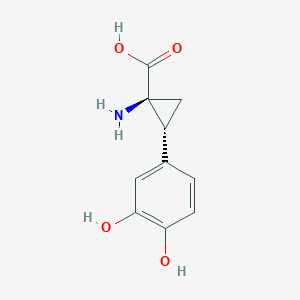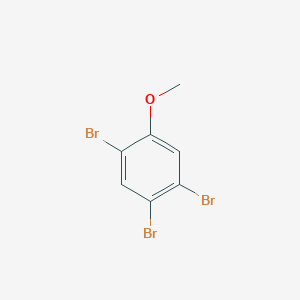![molecular formula C8H13FO2 B13792510 (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a fluorine atom and two oxygen atoms in its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This can be achieved through various methodologies, including intramolecular cyclization reactions and desymmetrization processes starting from achiral precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable processes to ensure the compound can be produced in sufficient quantities for commercial applications.
化学反応の分析
Types of Reactions
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the bicyclic framework.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.
科学的研究の応用
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and bicyclic structure allow it to bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(1R,2S,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol: This compound shares a similar bicyclic framework but includes nitrogen and hydroxyl groups instead of fluorine and oxygen atoms.
(1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane: Another related compound with a bicyclic structure, but with different substituents and functional groups.
Uniqueness
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific combination of fluorine and oxygen atoms within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H13FO2 |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13FO2/c1-7-5-10-8(2,11-7)4-3-6(7)9/h6H,3-5H2,1-2H3/t6-,7+,8+/m0/s1 |
InChIキー |
ARLRMCKUUXVSJE-XLPZGREQSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@](O1)(CO2)C)F |
正規SMILES |
CC12CCC(C(O1)(CO2)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


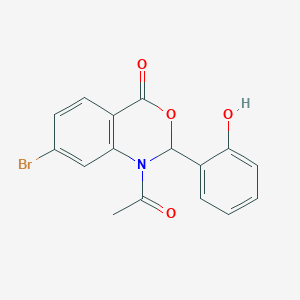
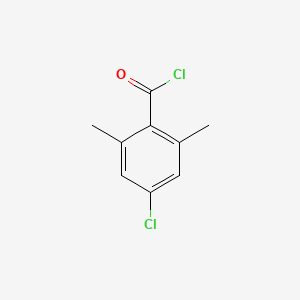
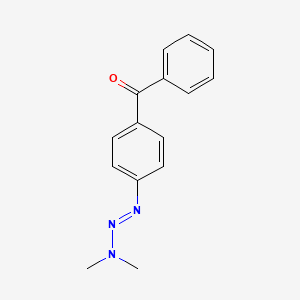
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
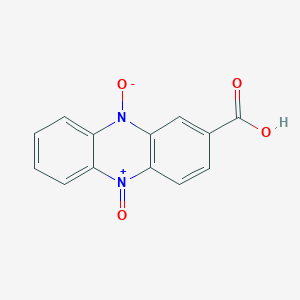
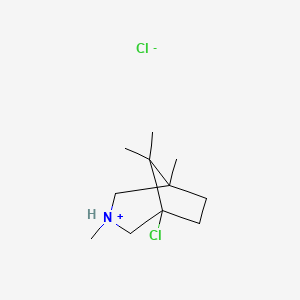
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

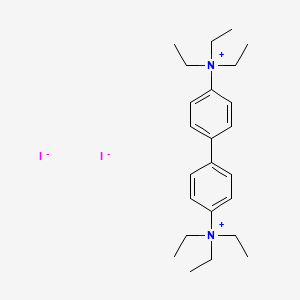
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
